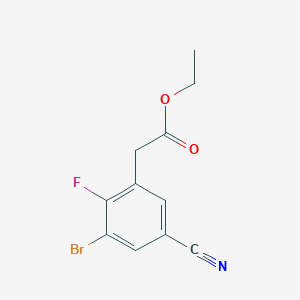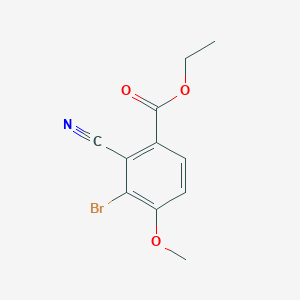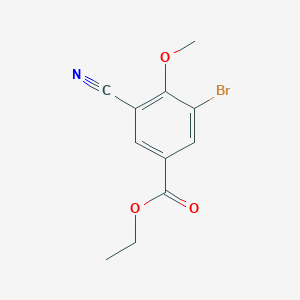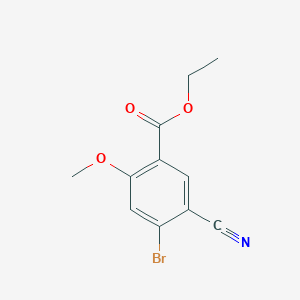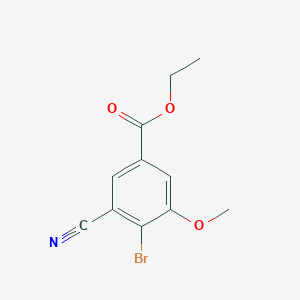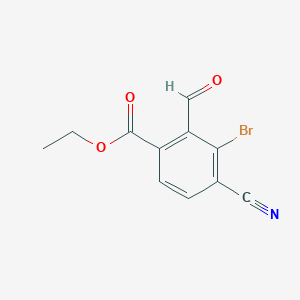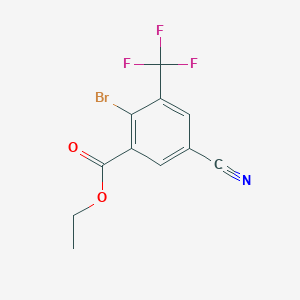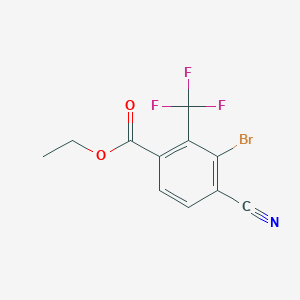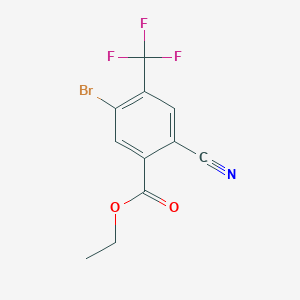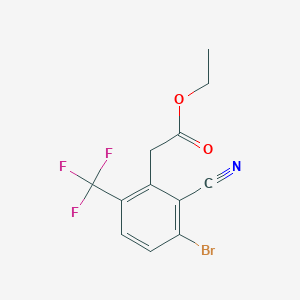
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate
Übersicht
Beschreibung
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate, also known as EBCT, is an organic compound with a wide range of scientific and industrial applications, such as in the synthesis of pharmaceuticals and other chemicals. It is a colorless, volatile liquid with a boiling point of around 150°C and a melting point of around -60°C. It is a highly reactive compound and is used in a variety of organic synthesis and industrial processes. In recent years, EBCT has been studied for its potential applications in the field of medicine and biochemistry, as well as its potential role in the synthesis of new and improved drugs.
Wirkmechanismus
The mechanism of action of Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is not yet fully understood. However, it is believed that the compound acts as a proton donor, allowing for the formation of new bonds between molecules and facilitating the synthesis of new drugs and other compounds. In addition, it has been suggested that Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate may have an effect on the activity of certain enzymes, which could lead to the production of new and improved drugs.
Biochemical and Physiological Effects
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been studied for its potential biochemical and physiological effects. It has been shown to have an effect on the activity of certain enzymes, which could lead to the production of new and improved drugs. In addition, it has been suggested that Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate may have an effect on the metabolism of certain drugs, which could lead to improved efficacy and safety. Furthermore, Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been shown to have an effect on the expression of certain genes, which could lead to the production of new and improved drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is a highly reactive compound and has a wide range of applications in the field of organic synthesis and industrial processes. Its advantages include its low cost and availability, as well as its relatively simple and efficient synthesis method. Furthermore, it is relatively stable and has a low toxicity. Its main limitation is its highly reactive nature, which can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
In the future, Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate could be used in the development of new and improved drugs, such as antibiotics, antivirals, and anti-cancer agents. In addition, it could be used in the synthesis of biocompatible polymers, which could be used in the manufacture of medical devices. Furthermore, it could be used in the development of new and improved methods for the synthesis of pharmaceuticals and other chemicals. Finally, it could be used in the development of new and improved methods for the synthesis of biocompatible polymers.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been used as a building block for the synthesis of a variety of drugs, including antibiotics, antivirals, and anti-cancer agents. In addition, it has been used to synthesize a number of compounds with potential therapeutic applications, such as anti-inflammatory agents, analgesics, and anti-tumor agents. Furthermore, Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has been used in the synthesis of a number of biocompatible polymers, which are used in the manufacture of medical devices.
Eigenschaften
IUPAC Name |
ethyl 2-[3-bromo-2-cyano-6-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-7-8(6-17)10(13)4-3-9(7)12(14,15)16/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCXSDNVHCZYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1C#N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



